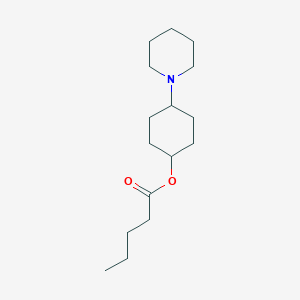
4-Piperidinocyclohexyl valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinocyclohexyl valerate (PCV) is a chemical compound that belongs to the class of cyclohexylamines. It is a derivative of the dissociative anesthetic drug, ketamine, and has been found to have potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of 4-Piperidinocyclohexyl valerate is not fully understood, but it is believed to act on the glutamatergic system in the brain. It has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of mood, cognition, and pain perception. 4-Piperidinocyclohexyl valerate has also been found to increase the release of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Efectos Bioquímicos Y Fisiológicos
4-Piperidinocyclohexyl valerate has been found to have a number of biochemical and physiological effects in animal studies. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation. 4-Piperidinocyclohexyl valerate has also been found to increase the expression of BDNF in the hippocampus, a region of the brain that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Piperidinocyclohexyl valerate has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral assays and electrophysiological recordings. However, there are also some limitations to its use. 4-Piperidinocyclohexyl valerate has a short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, the long-term effects of 4-Piperidinocyclohexyl valerate on the brain are not well understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 4-Piperidinocyclohexyl valerate. One area of research is the development of more potent and selective 4-Piperidinocyclohexyl valerate analogs that can be used for the treatment of specific disorders. Another area of research is the investigation of the long-term effects of 4-Piperidinocyclohexyl valerate on the brain, including its potential for neurotoxicity and neuroprotection. Finally, more research is needed to determine the optimal dosing and administration schedule for 4-Piperidinocyclohexyl valerate in order to maximize its therapeutic potential.
Métodos De Síntesis
The synthesis method of 4-Piperidinocyclohexyl valerate involves the reaction of 4-piperidone hydrochloride with cyclohexylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with valeric acid to yield 4-Piperidinocyclohexyl valerate. The overall yield of the synthesis process is approximately 30%.
Aplicaciones Científicas De Investigación
4-Piperidinocyclohexyl valerate has been studied extensively for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and pain management. It has been found to have antidepressant, anxiolytic, and analgesic effects, making it a promising candidate for the treatment of mood disorders, anxiety disorders, and chronic pain.
Propiedades
Número CAS |
1532-02-1 |
|---|---|
Nombre del producto |
4-Piperidinocyclohexyl valerate |
Fórmula molecular |
C16H29NO2 |
Peso molecular |
267.41 g/mol |
Nombre IUPAC |
(4-piperidin-1-ylcyclohexyl) pentanoate |
InChI |
InChI=1S/C16H29NO2/c1-2-3-7-16(18)19-15-10-8-14(9-11-15)17-12-5-4-6-13-17/h14-15H,2-13H2,1H3 |
Clave InChI |
BELYKPLCHUFRRA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1CCC(CC1)N2CCCCC2 |
SMILES canónico |
CCCCC(=O)OC1CCC(CC1)N2CCCCC2 |
Otros números CAS |
1532-02-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



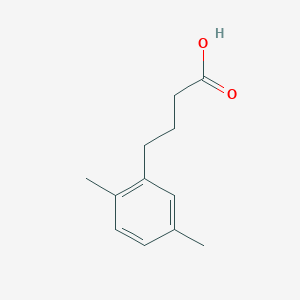

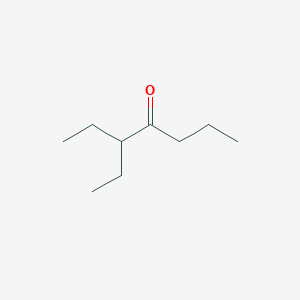
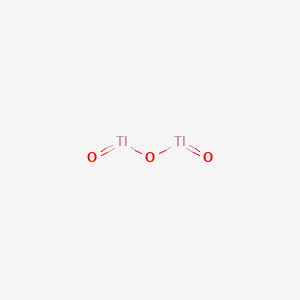
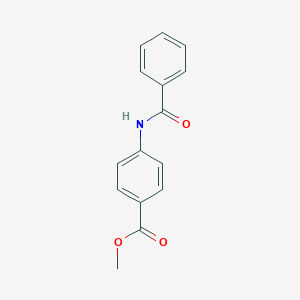
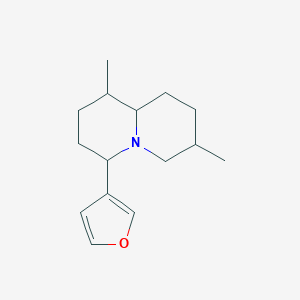


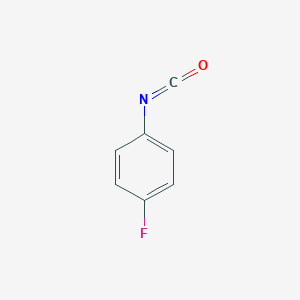

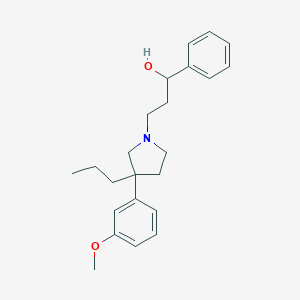
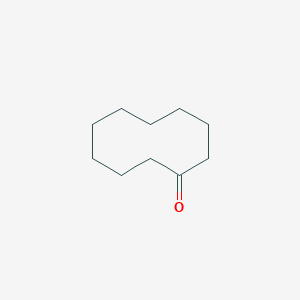

![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)